molecular formula C8H10O2 B1220660 2,6-Dimethylhydroquinone CAS No. 654-42-2

2,6-Dimethylhydroquinone

Cat. No.: B1220660
CAS No.: 654-42-2
M. Wt: 138.16 g/mol
InChI Key: SGWZVZZVXOJRAQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2,6-Dimethylhydroquinone plays a significant role in biochemical reactions due to its redox properties. It can act as an electron donor, participating in oxidation-reduction reactions. This compound interacts with various enzymes and proteins, including peroxidases and oxidases, which catalyze the oxidation of this compound to its corresponding quinone form. The interaction with these enzymes is crucial for its function as an antioxidant, protecting cells from oxidative damage .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are involved in the regulation of cellular responses to oxidative stress. Additionally, this compound can impact gene expression by influencing transcription factors that respond to changes in the cellular redox state. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling. It can be oxidized to its quinone form and then reduced back to the hydroquinone form, generating reactive oxygen species (ROS) in the process. These ROS can act as signaling molecules, modulating the activity of various biomolecules. This compound can also bind to specific proteins, altering their function and leading to changes in cellular processes such as enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to light and air, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of oxidative stress responses and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects at low doses are outweighed by the toxic effects at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to quinone derivatives. These metabolites can further participate in redox cycling, contributing to the compound’s antioxidant properties. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its biological activity. For example, its distribution within different cellular compartments can determine its effectiveness as an antioxidant .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its ability to modulate oxidative stress responses and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Xylohydroquinone can be synthesized through several methods. One common approach involves the methylation of hydroquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, m-xylohydroquinone is produced through a similar methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: m-Xylohydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Substituted benzenediols

Scientific Research Applications

m-Xylohydroquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

m-Xylohydroquinone is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

    Hydroquinone: Lacks the methyl groups present in m-xylohydroquinone.

    p-Xylohydroquinone: Has methyl groups at the 2 and 5 positions instead of 2 and 6.

    o-Xylohydroquinone: Methyl groups are at the 2 and 3 positions.

These structural differences result in variations in their chemical reactivity and applications. m-Xylohydroquinone’s unique properties make it particularly valuable in specific research and industrial contexts.

Properties

IUPAC Name

2,6-dimethylbenzene-1,4-diol
Source PubChem
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InChI

InChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWZVZZVXOJRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060957
Record name 1,4-Benzenediol, 2,6-dimethyl-
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Molecular Weight

138.16 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,6-Dimethyl-1,4-benzenediol
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CAS No.

654-42-2
Record name 2,6-Dimethylhydroquinone
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Record name 2,6-Dimethylhydroquinone
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Record name 2,6-Dimethylhydroquinone
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Record name 1,4-Benzenediol, 2,6-dimethyl-
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Record name 1,4-Benzenediol, 2,6-dimethyl-
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Record name 2,6-dimethylhydroquinone
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Record name M-XYLOHYDROQUINONE
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Record name 2,6-Dimethyl-1,4-benzenediol
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Melting Point

149 - 151 °C
Record name 2,6-Dimethyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

A solution of 2,6-dimethyl-1,4-benzoquinone (Xa) (5.66 g, 42 mmol, Aldrich) in Et2O (200 mL) was shaken vigorously in a separatory funnel with two 200 mL portions of aqueous sodium hydrosulfite solution (sodium dithionite, Na2S2O4, 14.5 g, 83.3 mmol) until the Et2O layer turned bright yellow. The ether layer was washed with brine (200 mL×2), dried (MgSO4) and concentrated in vacuo to obtain 4.865 g (35.3 mmol, Y: 83.9%) of the title compound as a white solid; mp, 148-150° C. (acetone-hexane) [mp reported by L. A. Carpino, S. A. Triolo, and R. A. Berglund in J. Org. Chem., 54, p. 3303 (1989): 145-148° C.]; Rf: 0.47 (10% EtOAc in CH2Cl2); IR(KBr) 3312 cm-1 (OH); 1H-NMR (300 MHz, acetone-d6) δ ppm: 2.15 (6H, s, Me), 6.45 (2H, s, Ar-H), 6.58 (1H, s, OH), 7.47 (1H, s, OH); 13C-NMR (75 MHz, acetone-d6) δ ppm: 16.84, 116.00, 126.45, 147.46, 151.54; MS (isobutane-DCI) m/e: 139 (MH+).
Quantity
5.66 g
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two
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14.5 g
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Synthesis routes and methods II

Procedure details

By following in the same manner as in Example 56 except that 11.2 g. (P=67.7) of methyl ethyl ketone peroxide was used instead of 4-methyl-2-pentanone peroxide, 4.68 g. (33.9 m.moles) of 3,5-dimethylcatechol and 2.17 g. (15.7 m.moles) of 2,6-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 73.3%.
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Synthesis routes and methods III

Procedure details

By following in the same manner as in Example 56 except that 0.11 g. of strong acidic sulfontype ion exchange resin Amberlyst 15 (manufactured by Rohm and Hass Co.) was used instead of sulfuric acid, 2.55 g. (18.5 m.moles) of 3,5-dimethylcatechol and 1.26 g. (9.1 m.moles) of 2,6-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 65.6%.
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Synthesis routes and methods IV

Procedure details

In a vessel used in Example 55, 100 g. (819 m.moles) of 3,5-dimethylphenol, 5.68 g. (P=42.11) of 4-methyl-2-pentanone peroxide and 0.01 g. of 98% sulfuric acid were placed and the reaction was carried out at 100° C. for 20 minutes in the same manner as in Example 55 and analyzed. 3.67 g. (26.6 m.moles) of 3,5-dimethylcatechol and 1.52 g. (11.0 m.moles) of 2,6-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 89.3%.
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4-methyl-2-pentanone peroxide
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Synthesis routes and methods V

Procedure details

By following the same manner as in Example 56 except that 0.013 g. of sodium hydrogen sulfate monohydrate (NaHSO4.H2O) was used, 3.42 g. (24.8 m.moles) of 3,5-dimethylcatechol and 1.66 g. (12.0 m.moles) of 2,6-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 87.4%.
Name
sodium hydrogen sulfate monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylhydroquinone
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2,6-Dimethylhydroquinone
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2,6-Dimethylhydroquinone
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2,6-Dimethylhydroquinone
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2,6-Dimethylhydroquinone
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylhydroquinone
Customer
Q & A

A: 2,6-Dimethylhydroquinone is a key intermediate in the bacterial degradation of certain aromatic compounds. For instance, Mycobacterium strain DM1 utilizes 2,6-xylenol as a source of carbon and energy, breaking it down via a pathway that involves this compound as a metabolite. [] Similarly, Rhodococcus rhodochrous N75 degrades 4-hydroxy-3,5-dimethylbenzoic acid, leading to the accumulation of this compound. []

A: PcpA, found in Sphingobium chlorophenolicum, typically catalyzes the ring cleavage of 2,6-dichlorohydroquinone during pentachlorophenol degradation. Interestingly, while this compound is a substrate for PcpA, its catalytic efficiency (kcat/Km) is significantly lower compared to 2,6-dichlorohydroquinone. [] This suggests a preference for halogen substituents at the 2 and 6 positions for optimal PcpA activity.

A: Yes, studies utilizing electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy have been conducted on methyl-substituted benzoquinol radical cations, including this compound. These investigations, carried out in strongly acidic media, revealed valuable information about the hyperfine coupling constants and the cis-trans isomerism exhibited by the double-protonated cation radicals. []

A: Research has explored the potential of using the redox properties of quinones, including this compound and its corresponding quinone (2,6-dimethylbenzoquinone), for separating CO2 from flue gas. The principle involves creating a pH gradient through the proton-coupled electron transfer (PCET) reactions of the quinone, enabling active pumping of CO2 across a liquid membrane. [] This approach demonstrates the versatility of this compound in potential environmental applications.

A: Studies have assessed the in vitro cytotoxicity of this compound and other dihydroxybenzenes using the neutral red uptake (NRU) assay, alongside electron paramagnetic resonance (EPR) to assess radical formation. Results showed that while this compound generated semiquinone radicals in the cell culture medium, it was not the most cytotoxic dihydroxybenzene tested. [] This suggests that mechanisms beyond radical formation contribute to the cytotoxic effects observed for different dihydroxybenzenes.

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